molecular formula C9H15NOSi B051956 3-Methoxy-4-trimethylsilylpyridine CAS No. 118005-98-4

3-Methoxy-4-trimethylsilylpyridine

Cat. No.: B051956
CAS No.: 118005-98-4
M. Wt: 181.31 g/mol
InChI Key: ZPAXXWTWDRRWNX-UHFFFAOYSA-N
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Description

3-Methoxy-4-trimethylsilylpyridine is an organic compound with the molecular formula C9H15NOSi. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a methoxy group at the 3-position and a trimethylsilyl group at the 4-position makes this compound unique and useful in various chemical reactions and applications .

Scientific Research Applications

3-Methoxy-4-trimethylsilylpyridine has several scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

3-Methoxy-4-trimethylsilylpyridine is used for research and development purposes and is not intended for medicinal, household, or other uses . For detailed safety and hazard information, it would be best to refer to the safety data sheet of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-trimethylsilylpyridine typically involves the functionalization of pyridine. One common method includes the use of Grignard reagents, where pyridine N-oxides are treated with Grignard reagents followed by acetic anhydride . Another method involves the use of titanacyclopropanes, which react with pyridine N-oxides to achieve regioselective C2-H alkylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The use of catalysts and controlled reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-trimethylsilylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .

Mechanism of Action

The mechanism of action of 3-Methoxy-4-trimethylsilylpyridine involves its interaction with molecular targets through its functional groups. The methoxy group can participate in hydrogen bonding and other interactions, while the trimethylsilyl group can enhance the compound’s stability and reactivity. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methoxy-4-trimethylsilylpyridine include:

  • 3-Methoxy-4-trimethylsilylbenzene
  • 3-Methoxy-4-trimethylsilylaniline
  • 3-Methoxy-4-trimethylsilylphenol

Uniqueness

What sets this compound apart from these similar compounds is its pyridine ring, which imparts unique chemical properties and reactivity. The combination of the methoxy and trimethylsilyl groups on the pyridine ring enhances its utility in various chemical reactions and applications .

Properties

IUPAC Name

(3-methoxypyridin-4-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NOSi/c1-11-8-7-10-6-5-9(8)12(2,3)4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAXXWTWDRRWNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201290486
Record name 3-Methoxy-4-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118005-98-4
Record name 3-Methoxy-4-(trimethylsilyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118005-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-4-(trimethylsilyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201290486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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